N~4~-cyclohexyl-N~2~-(4-methylbenzyl)-5-nitropyrimidine-2,4,6-triamine
Description
N4-CYCLOHEXYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a cyclohexyl group, a methylphenyl group, and a nitropyrimidine core
Properties
Molecular Formula |
C18H24N6O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-N-cyclohexyl-2-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H24N6O2/c1-12-7-9-13(10-8-12)11-20-18-22-16(19)15(24(25)26)17(23-18)21-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H4,19,20,21,22,23) |
InChI Key |
NPKRVDPSIVSANF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-CYCLOHEXYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions. The introduction of the cyclohexyl and methylphenyl groups is usually accomplished through nucleophilic substitution reactions, where the pyrimidine core is reacted with cyclohexylamine and 4-methylbenzylamine, respectively. The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-CYCLOHEXYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Modified pyrimidine derivatives.
Substitution: Halogenated derivatives with varying functional groups.
Scientific Research Applications
N4-CYCLOHEXYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-CYCLOHEXYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The nitro group and aromatic rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N4-cyclohexyl-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine
- 1-CYCLOHEXYL-N- { [1- (4-METHYLPHENYL)-1H-INDOL-3-YL]METHYL}METHANAMINE
Uniqueness
N4-CYCLOHEXYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups and structural features. The presence of both cyclohexyl and methylphenyl groups, along with the nitropyrimidine core, provides distinct chemical and biological properties that differentiate it from similar compounds.
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